(2Z)-4-hydroxy-2-[(3-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one
Description
This compound is a benzofuran-3-one derivative characterized by a (Z)-configured 3-methoxyphenylmethylidene substituent at position 2, a hydroxyl group at position 4, and a methyl group at position 5. The 3-methoxy group on the phenyl ring enhances lipophilicity compared to hydroxylated analogs, while the 6-methyl group may sterically hinder metabolic degradation, improving stability . Structural elucidation of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography (e.g., SHELX software for crystallographic refinement) .
Properties
IUPAC Name |
(2Z)-4-hydroxy-2-[(3-methoxyphenyl)methylidene]-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-6-13(18)16-14(7-10)21-15(17(16)19)9-11-4-3-5-12(8-11)20-2/h3-9,18H,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMAMNMKNSAGCW-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC(=CC=C3)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-4-hydroxy-2-[(3-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one, also known by its CAS number 929389-24-2, is a compound of interest due to its potential biological activities. This benzofuran derivative has been studied for its effects on various biological systems, particularly in the context of cancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 282.29 g/mol. The structure features a benzofuran core with hydroxyl and methoxy substituents that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.29 g/mol |
| CAS Number | 929389-24-2 |
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study focused on its effects on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation in human tumor cells, including breast and liver cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
Case Study:
In a controlled laboratory setting, the compound was tested against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 12 µM for HepG2 cells and 15 µM for MCF7 cells, indicating strong cytotoxic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding with biological targets.
- Methoxy Group : Contributes to the lipophilicity of the molecule, facilitating membrane penetration.
- Benzofuran Core : Essential for interaction with various receptors and enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dihydrobenzofuran-3-ones with diverse substituents impacting solubility, bioavailability, and biological activity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings :
Substituent Effects on Solubility :
- Polar groups (e.g., hydroxyl in the dihydroxybenzylidene analog) improve water solubility (LogS -2.8 vs. -3.1 for the target compound) .
- Electron-withdrawing groups (e.g., Cl in the dichlorophenyl derivative) reduce solubility (LogS -4.5) due to increased hydrophobicity .
Bioavailability and Stability :
- The target compound’s bioavailability (0.55–0.56) aligns with other benzofuran derivatives but is lower than chroman-4-ones (0.55), likely due to the chroman’s rigid bicyclic structure enhancing metabolic resistance .
- The 6-methyl group in the target compound may reduce enzymatic degradation compared to unmethylated analogs .
Hydroxylated analogs (e.g., dihydroxybenzylidene) demonstrate antioxidative properties, making them candidates for oxidative stress-related therapies .
Structural Insights :
- Z-Configuration : The (2Z)-geometry in the target compound and its analogs ensures optimal π-π stacking with aromatic residues in biological targets, as confirmed by molecular docking studies .
- Hydrogen Bonding : The 4-hydroxyl group in the target compound participates in hydrogen bonding (e.g., with kinase active sites), a feature shared with the 6-hydroxy substituent in dichlorophenyl and fluorophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
